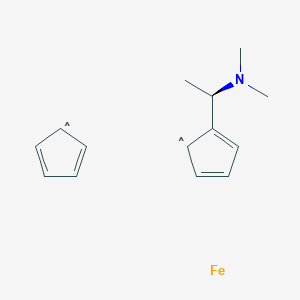

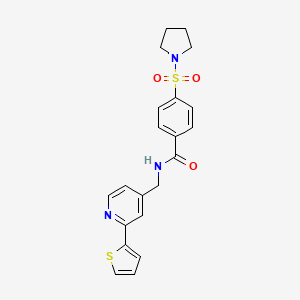

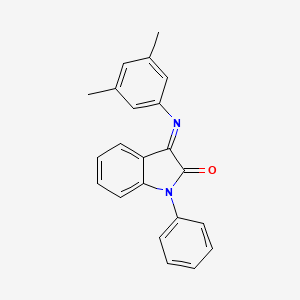

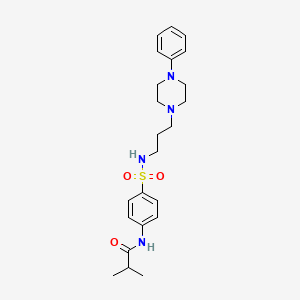

![molecular formula C23H26N2O5 B3014499 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide CAS No. 921561-06-0](/img/structure/B3014499.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

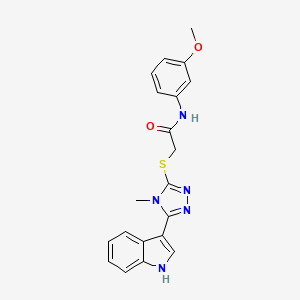

The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide" is a novel synthetic molecule that appears to be related to the class of benzo-fused N-heterocycles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The structure of the compound suggests it contains a benzo[b][1,4]oxazepin core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms, fused to a benzene ring. The molecule also features additional functional groups such as an allyl group, dimethyl groups, and a dimethoxybenzamide moiety.

Synthesis Analysis

The synthesis of related benzo-fused N-heterocycles has been reported using biomass-derived N-arylated 2-aminophenols as starting materials. These compounds are then reacted with halogenated benzoic or phenylacetic acids to produce multi-functionalized triarylamines, which undergo intramolecular lactonization or acylation to form the desired heterocycles . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzo-fused N-heterocycles is characterized by the presence of a benzo ring fused to a heterocyclic ring system. In the case of the compound , the oxazepin ring is a key structural feature. The presence of substituents such as the allyl and dimethyl groups can influence the molecule's reactivity and interaction with biological targets. The dimethoxybenzamide portion of the molecule could contribute to its pharmacokinetic properties, such as solubility and membrane permeability.

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not described in the provided data, related compounds synthesized in ionic liquids have shown good yields and straightforward protocols . The use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) can facilitate the synthesis of N-heterocycles by acting as both solvent and catalyst, potentially offering a greener alternative to traditional methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of dimethoxy groups, and possibly lower solubility in water. The compound's stability, melting point, and boiling point would be influenced by the rigidity of the fused ring system and the presence of the allyl group. The chemical reactivity could include electrophilic substitution reactions at the benzene ring and nucleophilic addition at the allyl group. The compound's biological activity would be determined by its ability to interact with specific receptors or enzymes, which is not covered in the provided papers.

Wissenschaftliche Forschungsanwendungen

Novel Polycyclic Systems

- Synthesis of New Compounds : A study by Ukhin et al. (2011) reported the synthesis of novel fused pentacyclic systems, which includes the dehydration of certain benzodiazepinyl benzoic acids to produce compounds like tetrahydrobenzo[1,4]oxazepine. These compounds represent a novel fused pentacyclic system, suggesting potential for diverse applications in chemical synthesis.

Synthesis Techniques and Structural Analysis

Benzimidazole-Tethered Oxazepine Synthesis : Almansour et al. (2016) conducted a study on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which involved computational and X-ray structural analysis, highlighting the chemical potential of such compounds (Almansour et al., 2016).

Process Development for Kinase Inhibitors : Naganathan et al. (2015) discussed the development of scalable synthesis processes for compounds with a benzoxazepine core, used in kinase inhibitors. This includes the synthesis of tetrahydrobenzo[1,4]oxazepine core and other fragments, underlining its significance in pharmaceutical synthesis (Naganathan et al., 2015).

Synthesis of Novel Fused Oxazapolycyclic Skeletons : Petrovskii et al. (2017) synthesized and analyzed the photophysical properties of a unique representative of pyrrole-fused dibenzo[1,4]oxazepines. This highlights the role of such compounds in developing materials with novel photophysical properties (Petrovskii et al., 2017).

Eigenschaften

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-6-12-25-17-13-15(10-11-18(17)30-14-23(2,3)22(25)27)24-21(26)16-8-7-9-19(28-4)20(16)29-5/h6-11,13H,1,12,14H2,2-5H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZFGISXFWAMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)

![2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one](/img/structure/B3014421.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3014426.png)

![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)

![N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B3014433.png)

![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)

![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B3014439.png)